molecular formula C7H8ClF2N B2782911 2,6-Difluoro-3-methylaniline;hydrochloride CAS No. 2490431-94-0

2,6-Difluoro-3-methylaniline;hydrochloride

Cat. No. B2782911
CAS RN: 2490431-94-0
M. Wt: 179.59
InChI Key: SOISYKCDFTUGDY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylaniline hydrochloride is a chemical compound with the CAS Number: 2490431-94-0 . It has a molecular weight of 179.6 and is typically found in powder form . The compound is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2,6-difluoro-3-methylaniline hydrochloride . The InChI code for this compound is 1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The shipping temperature is normal .

Scientific Research Applications

Synthesis of Insecticides

A significant application of difluoroaniline derivatives is in the synthesis of insecticides, particularly Teflubenzuron, a benzoylurea insecticide. Studies have shown that 3,5-Dichloro-2,4-difluoroaniline, synthesized through a series of reactions starting from difluoronitrobenzene, plays a crucial role in creating Teflubenzuron. The process involves chlorination, reduction, fluorination, hydrolysis, and acylation reactions, leading to high yields and minimal environmental contamination (Feng Shi-long, 2006). Another study confirmed these findings, emphasizing the efficiency of synthesizing Teflubenzuron from difluoroaniline derivatives (Lu Yang, 2006).

Chemical Synthesis and Reaction Mechanisms

Difluoroanilines are also pivotal in regiocontrolled metallation processes. For instance, the reaction of difluoroaniline derivatives with butyllithium followed by methyl chloroformate yields specific fluorinated benzoate compounds. This demonstrates the influence of fluorine in directing the regiocontrol of metallation over amide substituents, highlighting the intricacies of chemical synthesis and reaction mechanisms (T. J. Thornton & M. Jarman, 1990).

Environmental Studies

In environmental research, difluoroaniline derivatives have been identified as alternatives to harmful chemicals. For instance, the identification of novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge underscores the role of fluorinated compounds in reducing environmental impact. These studies highlight the detection and quantification of new polyfluorinated contaminants, offering insights into the environmental behaviors and potential adverse effects of such compounds (Ting Ruan et al., 2015).

Methodological Innovations in Synthesis

Methodological advancements in the synthesis of difluoroaniline derivatives have been documented, showcasing optimized techniques for preparing 2,6-difluoroaniline from dichlorobenzonitrile through fluorination, hydrolysis, and Hofmann rearrangement. These studies not only provide a framework for efficient chemical synthesis but also hint at the industrial applicability and scalability of these processes (N. Ishikawa & S. Sugawara, 1969).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2,6-difluoro-3-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOISYKCDFTUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methylaniline hydrochloride

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